molecular formula C10H13ClN2O B1373837 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 1354962-10-9

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No. B1373837
CAS RN: 1354962-10-9
M. Wt: 212.67 g/mol
InChI Key: FYRQWEIHZNXMME-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzeneboronic acid hydrochloride is a laboratory chemical . It’s used as a pharmaceutical intermediate and can act as an effective catalyst for amidation and esterification of carboxylic acids .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-(Aminomethyl)phenylboronic acid hydrochloride, has been analyzed . Its molecular formula is C7H11BClNO2 and its molecular weight is 187.43 g/mol .


Chemical Reactions Analysis

Amines, such as 3-(Aminomethyl)benzeneboronic acid hydrochloride, typically undergo reactions associated with amines, such as condensations with aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-(aminomethyl)-N-methylbenzamide hydrochloride, have been analyzed . Its molecular weight is 200.66 g/mol, it has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of New Quinones : The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides is a significant advancement. These new quinones have unique properties and potential applications in various chemical processes (Jacobs et al., 2008).

  • Novel Routes to Tetrahydroquinolines : The study by Vieira and Alper (2007) describes an innovative approach to synthesizing 1,2,3,4-tetrahydroquinolines, highlighting the versatility of compounds related to 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride in chemical syntheses (Vieira & Alper, 2007).

  • Efficient Synthesis Techniques : The synthesis of enantiopure 4-amino-3-hydroxymethyl-1,2,3,4-tetrahydroquinolines using intramolecular cycloaddition represents an efficient technique, potentially applicable to compounds like 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (Broggini et al., 2007).

Biological Applications

  • Antitumor Activity : Research has shown the potential of tetrahydroisoquinoline derivatives as anticancer agents. This indicates the potential therapeutic value of related compounds in oncology (Redda et al., 2010).

  • Neuroprotective Properties : Studies have identified compounds structurally related to 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride as having neuroprotective properties, suggesting possible applications in neurological disorders (Ohtani et al., 2002).

  • Antiviral Activities : The synthesis and in vitro testing of derivatives for antiviral activities against various viruses, such as influenza, show that these compounds can be pivotal in the development of new antiviral drugs (Ivashchenko et al., 2014).

Safety and Hazards

3-(Aminomethyl)benzeneboronic acid hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride” are not available, research on related compounds is ongoing. For example, 3-(aminomethyl)piperidinium is being used in the synthesis of 2D perovskite crystals , and 3-(aminomethyl)pyridine is being used in the development of efficient and stable inverted perovskite solar cells .

properties

IUPAC Name

3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRQWEIHZNXMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

CAS RN

1354962-10-9
Record name 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
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